molecular formula C12H11NO B8690117 (6-Methoxyindan-1-ylidene) acetonitrile

(6-Methoxyindan-1-ylidene) acetonitrile

Cat. No. B8690117
M. Wt: 185.22 g/mol
InChI Key: JGYYQCFIZIIWLL-UHFFFAOYSA-N
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Description

(6-Methoxyindan-1-ylidene) acetonitrile is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methoxyindan-1-ylidene) acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxyindan-1-ylidene) acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile

InChI

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3

InChI Key

JGYYQCFIZIIWLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2=CC#N)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 60% sodium hydride (2.71 g, 67.9 mmol) in THF (150 ml) was added dropwise, under ice-cooling, diethyl cyanomethylphosphonate (11.5 g, 64.8 mmol). The mixture was stirred for 15 hours, to which was then added dropwise a solution of 6-methoxy-1-indanone (10.0 g, 61.7 mmol) in THF (30 ml). The reaction mixture was stirred for 30 minutes at room temperature. The reaction mixture was poured into water, and the organic layer was subjected to extraction with ethyl acetate. The extract solution was washed with brine and water, followed by drying over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (hexane:ethyl acetate=8:2). Recrystallization of the product-from ethyl acetate/hexane afforded the above-titled compound (6.00 g, yield 53%).
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